N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-2-25-12-4-3-5-14-16(12)19-18(27-14)20-17(22)15-9-10-8-11(21(23)24)6-7-13(10)26-15/h3-9H,2H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHVDROLBUQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
The benzothiazole core is synthesized via cyclization of a substituted thiourea. A representative procedure involves:
- Alkylation of 2-Aminothiophenol :
- Cyclization with Cyanogen Bromide :
Alternative Route : Direct cyclization of 4-ethoxyaniline with thiocyanate derivatives under acidic conditions, though this method risks regioselectivity issues.
Synthesis of 5-Nitro-1-Benzothiophene-2-Carboxylic Acid
Nitration of Benzothiophene
Nitration at position 5 of benzothiophene requires careful control of reaction conditions to ensure regioselectivity:
- Directed Nitration :
- Oxidation to Carboxylic Acid :
Challenges : Competing nitration at position 4 or 6 may occur without a directing group, necessitating purification via recrystallization.
Amide Bond Formation
Activation of Carboxylic Acid
The benzothiophene-2-carboxylic acid is activated for coupling:
Coupling with Benzothiazol-2-Amine
The activated acid reacts with 4-ethoxy-1,3-benzothiazol-2-amine:
- Coupling Agents :
Optimization and Comparative Data
Table 1: Comparative Yields for Amide Coupling Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | SOCl₂, NaOH | DCM | 4 | 70–75 |
| HOBt/DCC | HOBt, DCC, NMM | DMF | 12 | 80–85 |
| EDCI/HOBt | EDCI, HOBt | DMF | 12 | 78–82 |
Key Observations:
- Coupling Agents : HOBt/DCC provides higher yields due to reduced racemization.
- Solvent Choice : DMF improves solubility of intermediates compared to DCM.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The benzothiazole ring can be selectively reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
The compound N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals due to its potential anti-cancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated similar benzothiazole derivatives for their cytotoxic activity against human cancer cell lines. The results indicated that modifications to the benzothiazole core enhanced anti-proliferative effects, suggesting that this compound could be further explored for therapeutic applications in oncology .
Material Science
This compound is also investigated for its potential use in organic electronics and photonic devices. The unique electronic properties conferred by the benzothiazole and thiophene units make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study: Organic Electronics
Research conducted by Advanced Materials demonstrated that incorporating benzothiazole derivatives into polymer matrices improved charge transport properties and device efficiency. The findings suggest that this compound could enhance the performance of electronic devices .
Agricultural Chemistry
The compound may also find applications as a pesticide or herbicide due to its structural characteristics that can interact with biological systems of pests and weeds.
Case Study: Pesticidal Activity
In a study published in Pest Management Science, similar compounds were tested for their efficacy against agricultural pests. The results indicated significant insecticidal activity, paving the way for further research into the use of this compound as a potential agrochemical .
Data Tables
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-nitrobenzothiazole: Studied for its anticancer activity.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.
Structural Overview
The compound features a complex structure that integrates a benzothiazole moiety with a nitro group and a benzothiophene backbone. This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These values indicate that the compound exhibits potent activity in 2D cell culture assays, with lower activity observed in 3D formats, suggesting potential challenges in translating these findings to in vivo applications .
Case Study: In Vitro Studies
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
Antimicrobial Activity
This compound has also exhibited notable antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 64 μg/mL |
The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways within microbial cells .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The anti-inflammatory action appears to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation. This suggests potential applications in treating inflammatory diseases .
Research Findings and Implications
The diverse biological activities of this compound highlight its therapeutic potential across various medical fields. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves step-wise adjustments to reaction parameters. For example:
- Temperature Control : Maintain precise temperatures during nitro-group introduction (e.g., 0–5°C for nitration steps to avoid byproducts) .
- Catalyst Selection : Use Lewis acids like AlCl₃ for benzothiazole ring formation, ensuring stoichiometric ratios to minimize side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate the final product, followed by recrystallization in ethanol for purity ≥95% .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) identifies key signals (e.g., ethoxy protons at δ 1.35–1.40 ppm, benzothiophene aromatic protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 437.0521) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing using SHELX software; validate hydrogen bonds (e.g., N–H⋯N interactions at 2.89 Å) to confirm 3D structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer : Address discrepancies through:
- Assay Standardization : Use uniform buffer conditions (e.g., pH 7.4 Tris-HCl) and control for ATP concentration in kinase assays .
- Orthogonal Assays : Cross-validate results via fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
- Purity Verification : Re-examine compound purity via HPLC (≥99%) to rule out impurities as confounding factors .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?
- Methodological Answer : SAR studies require systematic modifications:
- Substituent Variation : Replace the ethoxy group with methoxy or propoxy groups to assess steric/electronic effects on target binding .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) on homology-modeled enzymes (e.g., tyrosine kinases) to predict binding affinities .
- Bioactivity Profiling : Test derivatives in dose-response assays (e.g., 0.1–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with potency .
Q. How should researchers address crystallographic data inconsistencies (e.g., anomalous unit cell parameters) for this compound?
- Methodological Answer : Validate crystallographic data via:
- Cross-Validation : Compare SHELXL refinement results with independent software (e.g., OLEX2) to resolve symmetry disagreements .
- Twinned Data Analysis : Apply TwinRotMat in PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Temperature Factors : Optimize ADPs (anisotropic displacement parameters) during refinement to reduce R-factor discrepancies (<5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
